2-(Adamantan-1-ylthio)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

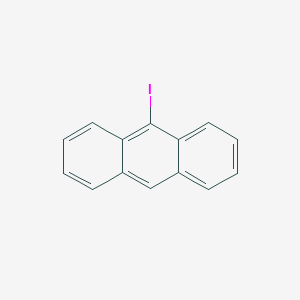

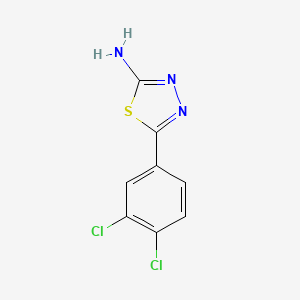

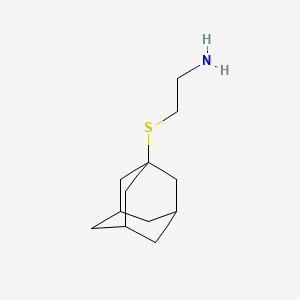

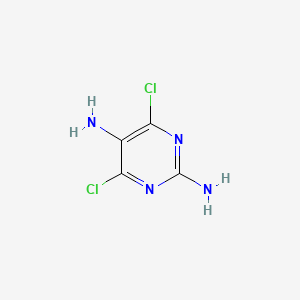

“2-(Adamantan-1-ylthio)ethanamine” is a chemical compound with the molecular formula C12H21NS. It is an adamantane derivative, which means it contains the tricyclic structure of adamantane .

Synthesis Analysis

The synthesis of adamantane derivatives has been a topic of interest in the field of chemistry . A method was developed for the synthesis of novel adamantan-ylalkyl isoselenocyanates, precursors in the synthesis of adamantylated 2-selenohydantoins . For the first time, 3-(adamantan-1-yl)-(O,S)hydantoins were synthesized via the reaction of 2-(O,S)hydantoins with 1,3-dehydroadamantane in 1,4-dioxane heated to reflux for 1 h in 75–80% yields .Molecular Structure Analysis

The molecular structure of “2-(Adamantan-1-ylthio)ethanamine” is based on the tricyclic carbon skeleton of adamantane . The compound has one defined stereocenter .Wissenschaftliche Forschungsanwendungen

I have conducted a search on the scientific research applications of “2-(Adamantan-1-ylthio)ethanamine,” also known as “2-(1-adamantylsulfanyl)ethanamine,” and found several areas where this compound is being studied or utilized. Below are the details for each field:

Synthesis of N,N′-Disubstituted Ureas and Thioureas

This compound is used in the synthesis of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas by reacting with aromatic isocyanates and isothiocyanates, yielding products in 36–87% yields .

Anti-influenza Activity

Adamantyl derivatives, including those related to 2-(adamantan-1-ylthio)ethanamine, have been synthesized and evaluated for their anti-influenza activity. These derivatives include 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles .

Enzymatic Resolution of Amine Substrates

The compound has been identified as a potential substrate for enzymatic resolution in studies involving ω-transaminase from Fusarium oxysporum, which is used for kinetic resolution of various amine substrates .

Schiff Base Formation

It is involved in the synthesis of Schiff bases through condensation reactions with different aldehydes, leading to the formation of various N-substituted ethanamines .

Asymmetric Synthesis

The compound may be used in asymmetric synthesis processes, such as the transamination reaction studied for the synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine .

Chemistry of Unsaturated Adamantane Derivatives

Advances in this field involve reactions with adamantane derivatives, including those related to 2-(adamantan-1-ylthio)ethanamine, for producing various unsaturated compounds .

Chan–Lam N-Arylation

This process optimizes conditions for synthesizing N-aryl derivatives of adamantane-containing amines, including those with steric hindrances at primary amino groups .

Synthesis and Properties of N,N′-Disubstituted Ureas and Their… Synthesis, Structure, and Anti-influenza Activity of 2-(Adamantan-1-yl… Recent Advances in ω-Transaminase… - MDPI Synthesis and Spectral Identification of Three Schiff Bases with a 2… Asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine - Almac Advances in the Chemistry of Unsaturated Adamantane Derivatives (A… Chan–Lam N -Arylation of Adamantane-Containing Amines

Zukünftige Richtungen

Adamantane derivatives, including “2-(Adamantan-1-ylthio)ethanamine”, have potential applications in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, future research may focus on exploring these potential applications and developing novel synthesis methods.

Wirkmechanismus

Target of Action

The primary target of 2-(Adamantan-1-ylthio)ethanamine is the M2 protein channel of influenza A viruses . This protein channel plays a crucial role in the viral life cycle, particularly in the stages of virus entry and release.

Mode of Action

2-(Adamantan-1-ylthio)ethanamine interacts with its target by blocking the M2 protein channel of influenza A viruses . This blocking action inhibits the uncoating process of the virus, thereby preventing the release of viral RNA into the host cell. This ultimately disrupts the replication cycle of the virus .

Eigenschaften

IUPAC Name |

2-(1-adamantylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPHISPFLDEVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Adamantan-1-ylthio)ethanamine | |

CAS RN |

30771-87-0 |

Source

|

| Record name | 2-(1-Adamantylthio)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030771870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC193473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)

![Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one](/img/structure/B1296593.png)